2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane
CAS No.: 1542158-69-9
Cat. No.: VC2964157
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1542158-69-9 |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 6-O-benzyl 2-O-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)10-19(11-18)15(21)23-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
| Standard InChI Key | QFOBRCWJAGYOII-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane (CAS Number: 1542158-69-9) is formally known by its IUPAC name as 6-O-benzyl 2-O-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate. This compound represents a specialized member of the diazaspiro family, containing a distinctive spirocyclic core framework where two azetidine rings share a common central carbon atom. The systematic nomenclature reflects both the underlying structural motif and the strategic placement of protecting groups on the nitrogen atoms, providing clarity for synthetic chemists seeking to utilize this compound in complex synthetic sequences.
Synthesis Methodologies
Construction of the Diazaspiro Core
The synthesis of the 2,6-diazaspiro[3.3]heptane core represents a critical foundation for accessing the target compound . Several synthetic approaches have been reported in the literature, with one practical route involving reductive amination of a suitable aldehyde with primary amines or anilines. This methodology enables the construction of the challenging spirocyclic framework in high yield and provides versatility for introducing various substituents. The synthetic pathway typically begins with commercially available starting materials and proceeds through a series of well-established transformations that can be adapted to either library synthesis or larger-scale production.
A particularly efficient approach described in the literature involves the use of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde as a key intermediate . This aldehyde undergoes reductive amination with appropriate amines followed by an intramolecular cyclization to form the spirocyclic core. The cyclization step can be promoted by various bases, with potassium tert-butoxide (t-BuOK) in THF being particularly effective at elevated temperatures. This method affords 2-benzyl-6-phenyl-2,6-diaza-spiro[3.3]heptane and related derivatives in good yields, establishing a viable synthetic route to the core framework that can be further elaborated to introduce the desired protecting groups.
Asymmetric Synthetic Approaches
Recent advancements in synthetic methodology have enabled asymmetric synthesis of substituted 2,6-diazaspiro[3.3]heptane derivatives, opening new possibilities for accessing stereochemically defined analogs of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane . The asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been reported to provide excellent yields (up to 89%) with high diastereomeric ratios (dr up to 98:2). These methodologies deliver differentially protected amines within the products, demonstrating the potential for creating stereochemically enriched building blocks with the diazaspiro framework.
The ability to introduce stereochemical control in the synthesis of these compounds significantly enhances their value in medicinal chemistry applications, where stereochemistry often plays a crucial role in determining biological activity. The development of asymmetric synthetic routes also reflects the growing importance of the diazaspiro scaffold in drug discovery efforts and highlights the continued interest in expanding the synthetic accessibility of these structurally unique compounds. As synthetic methodologies continue to evolve, it is likely that additional approaches to stereochemically defined 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane and related compounds will emerge, further enhancing their utility in chemical research and development.
Applications in Chemical Research
Role as a Synthetic Intermediate
2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane serves as a valuable synthetic intermediate in the preparation of complex nitrogen-containing compounds . The orthogonal protection strategy enables selective functionalization of either nitrogen atom, providing a versatile platform for diverse synthetic transformations. This differential reactivity pattern makes the compound particularly useful in multi-step syntheses where sequential modification of the nitrogen centers is required. The rigid spirocyclic framework also provides a well-defined spatial arrangement that can be advantageous in the construction of molecules with specific three-dimensional requirements.
In organic synthesis, this compound can be employed in various transformations including alkylation, acylation, and coupling reactions through selective deprotection of either the Boc or Cbz group. The removal of the Boc group under acidic conditions (typically using trifluoroacetic acid or hydrochloric acid) reveals a free amine that can participate in numerous reactions while the Cbz-protected nitrogen remains masked. Alternatively, the Cbz group can be removed through catalytic hydrogenation or other methods without affecting the Boc protection, allowing for orthogonal synthetic sequences. This versatility in functional group manipulation makes 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane an attractive building block for the synthesis of libraries of potentially bioactive compounds.
Applications in Palladium-Catalyzed Arylation
The 2,6-diazaspiro[3.3]heptane scaffold has demonstrated significant utility in palladium-catalyzed arene amination reactions, providing a practical route to N-arylated derivatives with potential pharmacological relevance . These reactions yield a variety of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes through cross-coupling protocols that connect the nitrogen of the spirocyclic system with aryl halides or pseudohalides. The resulting compounds retain the distinctive geometric features of the diazaspiro core while incorporating aromatic substituents that can enhance binding interactions with biological targets or serve as handles for further functionalization.
The palladium-catalyzed arylation methodology typically employs established catalyst systems based on palladium sources (such as Pd2(dba)3 or Pd(OAc)2) and specialized ligands (like BINAP, XantPhos, or JohnPhos) that facilitate the challenging C-N bond formation. These reactions often proceed under relatively mild conditions and exhibit good functional group tolerance, making them amenable to late-stage diversification strategies in medicinal chemistry campaigns. The application of this chemistry to 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane would be expected to proceed selectively at the nitrogen bearing the more readily removable protecting group, further highlighting the synthetic utility of the differentially protected system.
Medicinal Chemistry Applications
Physical and Analytical Data
Comprehensive Data Tables
The physical and chemical characterization of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane provides essential information for researchers working with this compound . Comprehensive data including spectroscopic parameters, physical properties, and identification codes are critical for confirming structure, assessing purity, and enabling reproducible research. The following table summarizes key physical and chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1542158-69-9 |
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 6-O-benzyl 2-O-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate |
| Physical State | White to light yellow powder or crystalline solid |
| Storage Conditions | Frozen (<0°C), under inert gas |
| Conditions to Avoid | Air sensitivity, hygroscopic, heat sensitivity |
| Standard InChI | InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)10-19(11-18)15(21)23-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
| Standard InChIKey | QFOBRCWJAGYOII-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 |
| PubChem Compound ID | 98042424 |
This tabulated information provides a comprehensive reference for researchers seeking to work with or synthesize 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane. The physical and chemical parameters outlined here can serve as quality control benchmarks and aid in the verification of synthetic products. Additionally, the various identifiers listed facilitate cross-referencing with chemical databases and literature reports, promoting consistency and reproducibility in research involving this compound.
Related Compounds and Derivatives
2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane belongs to a broader family of differentially protected diazaspiro compounds with varied substitution patterns . Several structurally related compounds have been reported in the literature and are commercially available, offering complementary properties and synthetic utility. The following table presents key information on selected related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Description |
|---|---|---|---|---|
| 2-Cbz-6-hydroxy-2-azaspiro[3.3]heptane | 1363383-32-7 | C14H17NO3 | 247.29 | Contains a hydroxyl group at the 6-position |
| Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 1211517-23-5 | C13H16N2O2 | 232.28 | Contains a single Cbz protecting group |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 1041026-70-3 | C10H18N2O2 | 198.27 | Contains a single Boc protecting group |
| 2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1194375-85-3 | C12H16N2·2HCl | 261.2 | Contains benzyl substitution with salt formation |
This collection of related compounds illustrates the structural diversity achievable within the diazaspiro framework through variations in protecting groups and substitution patterns. Each compound offers different reactivity profiles and physical properties, expanding the toolkit available to synthetic organic chemists working in this area. The relationship between these compounds also highlights potential synthetic interconversions that could be leveraged in the preparation of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane or in the development of structural analogs for specific applications.
Future Research Directions
Expanding Synthetic Methodologies
Emerging technologies such as flow chemistry, photocatalysis, and electrochemistry offer promising avenues for reimagining the synthesis of complex spirocyclic compounds like 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane. These modern synthetic approaches could potentially address current limitations in traditional batch processes while enabling more precise control over reaction parameters. Additionally, the application of computational methods to predict optimal reaction conditions and catalyst designs could accelerate the development of improved synthetic routes. As synthetic capabilities continue to advance, it is likely that more efficient and sustainable methods for preparing 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane will emerge, further enhancing its utility in chemical research and development.
Expanding Medicinal Chemistry Applications
The unique structural features of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane position it as a valuable scaffold for future drug discovery efforts . The rigid spirocyclic framework provides a well-defined three-dimensional arrangement of substituents that can be advantageous for targeted interactions with biological receptors. Future research could explore the incorporation of this scaffold into compounds designed to address challenging therapeutic targets, particularly those requiring specific spatial orientation of pharmacophoric groups. The differential protection strategy inherent to this compound enables systematic exploration of structure-activity relationships through selective functionalization of either nitrogen atom.
Emerging trends in medicinal chemistry, such as targeted protein degradation, covalent inhibitors, and peptide mimetics, present interesting opportunities for applying the diazaspiro scaffold in novel therapeutic approaches. The integration of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane derivatives into these cutting-edge drug discovery paradigms could yield innovative therapeutic candidates with improved properties compared to conventional small molecules. As our understanding of the relationship between molecular structure and biological activity continues to evolve, compounds based on the diazaspiro framework may find applications in addressing currently unmet medical needs across various disease areas, from central nervous system disorders to infectious diseases and oncology.
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